molecular formula C10H18O3 B8011198 tert-Butyl 3-hydroxycyclopentanecarboxylate

tert-Butyl 3-hydroxycyclopentanecarboxylate

Cat. No.: B8011198
M. Wt: 186.25 g/mol
InChI Key: WMCJHERERQKJIB-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxycyclopentanecarboxylate is a high-purity chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features both a sterically hindered tert-butyl ester group and a hydroxy group on a cyclopentane scaffold, making it a valuable chiral intermediate for constructing more complex molecular architectures . The tert-butyl ester group is widely recognized for its utility as a protecting group for carboxylic acids, and can be readily cleaved under mild acidic conditions to reveal the free acid functionality . Compounds within this chemical class are frequently employed in catalytic reactions, asymmetric synthesis, and as key precursors in the development of active pharmaceutical ingredients (APIs) . As a bifunctional molecule, it serves as a core scaffold for further derivatization, enabling researchers to explore structure-activity relationships in drug discovery programs . This product is intended for research and development purposes. For Research Use Only. Not for human or diagnostic use. Handling and Storage: Store in a cool, dry place. For long-term storage, it is recommended to keep the product at 2-8°C .

Properties

IUPAC Name

tert-butyl 3-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCJHERERQKJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Insights

The reduction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol. Subsequent esterification with Boc₂O introduces the tert-butyl group under mild conditions (room temperature, 12–24 hours). Stereochemical outcomes depend on the precursor’s conformation; trans-diastereomers dominate due to steric hindrance during reduction.

Purification and Yield Optimization

Crude products are purified via column chromatography (hexane/ethyl acetate, 7:3), achieving yields of 65–78%. Impurities from over-reduction or ester hydrolysis are minimized by controlling reaction pH (6.5–7.5) and using anhydrous solvents.

Patented Multi-Step Synthesis (CN103787971A)

A 2012 Chinese patent outlines a high-yield route for tert-butyl esters, including this compound, emphasizing scalability for hypertension drug production.

Reaction Steps

  • Cyclization : Methyl vinyl ketone reacts with 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) at −10°C, followed by potassium hydroxide addition to initiate aldol condensation.

  • Cyclopentane Formation : The intermediate undergoes intramolecular cyclization upon warming to room temperature, forming the cyclopentane backbone.

  • Esterification : Tris(dimethylamino methane) facilitates tert-butyl group introduction via nucleophilic acyl substitution in toluene under reflux.

Process Optimization

  • Temperature Control : Maintaining −10°C during ketone addition prevents side reactions (e.g., polymerization).

  • Solvent Selection : THF enhances cyclization efficiency, while toluene improves esterification yields (85–90%).

  • Purification : Hexane recrystallization removes unreacted starting materials, yielding >95% purity.

Enzymatic Reduction Using Baker’s Yeast

A stereoselective synthesis employs baker’s yeast (Saccharomyces cerevisiae) to reduce ethyl 3-oxocyclopentanecarboxylate. This biocatalytic method achieves enantiomeric excess (ee) >98% for the (1R,2S)-configured product, critical for bioactive derivatives.

Procedure

  • Substrate Preparation : Racemic ethyl 3-oxocyclopentanecarboxylate is dissolved in a glucose-phosphate buffer.

  • Fermentation : Yeast cells (10% w/v) reduce the ketone at 30°C over 48 hours, with NADPH cofactor regeneration driven by glucose metabolism.

  • Product Isolation : Ethyl acetate extraction followed by silica gel chromatography yields 55–60% of the (1R,2S)-isomer.

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction converts 3-hydroxycyclopentanecarboxylic acid to its tert-butyl ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Hydroxymethylation

A 2012 study demonstrated hydroxymethylation of cyclopentene derivatives via Prins cyclization, yielding this compound with 72% efficiency. Key steps include:

  • Cyclopentene Functionalization : Reacting cyclopentene with formaldehyde in acetic acid.

  • Esterification : tert-Butyl protection using Boc₂O and DMAP.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Stereoselectivity
Ketone ReductionEthyl 3-oxocyclopentanecarboxylateNaBH₄, 0–5°C65–78%Moderate (trans > cis)
Patent RouteMethyl vinyl ketoneKOH, THF, −10°C to RT85–90%High (trans)
Enzymatic ReductionEthyl 3-oxocyclopentanecarboxylateBaker’s yeast, 30°C55–60%Excellent (98% ee)
Mitsunobu Reaction3-Hydroxycyclopentanecarboxylic acidDEAD, PPh₃, THF70–75%N/A

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

tert-Butyl 3-hydroxycyclopentanecarboxylate serves as a crucial intermediate in the synthesis of bioactive compounds. Its structural properties make it an attractive candidate for modifying existing drugs to enhance their efficacy and reduce side effects. For instance, it is utilized in the synthesis of compounds that modulate the activity of retinoic acid-related orphan receptors (RORs), which are involved in numerous biological processes, including metabolism and immune responses .

b. Case Studies

  • ROR Modulators : Research has indicated that compounds derived from this compound can act as ROR agonists or antagonists, offering potential therapeutic benefits in treating autoimmune diseases such as psoriasis and rheumatoid arthritis . The ability to fine-tune the activity of these compounds allows for targeted therapies with fewer adverse effects.
  • Physicochemical Studies : A comparative study involving drug analogues revealed that modifications incorporating tert-butyl groups can significantly influence the lipophilicity and metabolic stability of compounds, impacting their pharmacokinetics and overall effectiveness .

Organic Synthesis

a. Synthesis of Complex Molecules

This compound is employed as a building block in organic synthesis, particularly in the creation of complex cyclic structures. It serves as a precursor for synthesizing various derivatives that can be further modified for specific applications.

b. Data Table: Synthesis Pathways

Compound DerivedMethod of SynthesisReference
Wortmannilactone CUtilization of tert-butyl 3-hydroxy...Sigma-Aldrich
ROR ModulatorsModification of existing drug scaffoldsPatent WO2016198908A1
Drug AnaloguesComparative physicochemical analysisPubMed

Material Science

a. Three-Dimensional Frameworks

Recent studies have demonstrated that this compound can be used to prepare three-dimensional metal-fullerene frameworks (MFFs). These frameworks have potential applications in nanotechnology and materials science due to their unique structural properties, which can be tailored for specific functionalities .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxycyclopentanecarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions. The compound can undergo hydrolysis to release the active 3-hydroxycyclopentanecarboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Methyl 3-aminocyclopentanecarboxylate

Property This compound Methyl 3-aminocyclopentanecarboxylate
Molecular Formula C₉H₁₆O₃ C₇H₁₃NO₂
Molecular Weight (g/mol) 172.22 143.18
Functional Groups Hydroxyl, Ester Amino, Ester
Ester Group tert-Butyl Methyl
Key Substituent Hydroxyl (-OH) Amino (-NH₂)
Inferred Solubility Low water solubility (hydrophobic tert-butyl) Moderate solubility (polar amino group)
Stability Stable under basic conditions; cleaved by acid Less steric hindrance; prone to hydrolysis

Detailed Analysis

Steric and Electronic Effects

  • tert-Butyl vs. Methyl Ester : The tert-butyl group imposes significant steric hindrance, reducing reactivity in nucleophilic acyl substitution reactions compared to the smaller methyl ester. This bulkiness enhances thermal and chemical stability, making the tert-butyl derivative preferable in multi-step syntheses .
  • Hydroxyl vs. Amino Group: The hydroxyl group in the target compound participates in hydrogen bonding, increasing solubility in polar aprotic solvents.

Biological Activity

tert-Butyl 3-hydroxycyclopentanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H18O3C_{10}H_{18}O_3, and it exhibits the following properties:

PropertyValue
Molecular Weight186.25 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsHydroxyl, Carboxyl

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone derivatives with tert-butyl chloroformate in the presence of a base. The process allows for the introduction of the hydroxyl group at the 3-position, resulting in a compound suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its affinity for specific protein sites.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects against amyloid-beta toxicity in astrocytes. The compound showed a reduction in TNF-α levels, indicating anti-inflammatory properties .
  • Antioxidant Properties : Research indicated that compounds with similar structures could inhibit oxidative stress markers, suggesting potential applications in treating neurodegenerative diseases .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment .

Data Table: Biological Activity Summary

Study FocusFindingsReference
NeuroprotectionReduced TNF-α levels; improved cell viability
Antioxidant ActivityInhibited oxidative stress
Enzyme InhibitionInhibited acetylcholinesterase

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with moderate lipophilicity aiding its bioavailability. However, further studies are needed to fully elucidate its metabolic stability and elimination pathways.

Q & A

Basic Questions

Q. What established synthetic methodologies are used for tert-butyl 3-hydroxycyclopentanecarboxylate, and what reaction conditions are critical?

  • The compound is typically synthesized via multi-step reactions, including esterification of cyclopentanecarboxylic acid derivatives with tert-butyl groups. Key steps involve hydroxylation at the 3-position using oxidizing agents (e.g., TBHP) or epoxidation followed by ring-opening. Reagents like Boc-anhydride and catalysts such as Mo(CO)₆ are employed. Purification often requires column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

  • 1H/13C NMR identifies functional groups and stereochemistry, particularly the tert-butyl (δ ~1.4 ppm) and hydroxyl protons. IR spectroscopy confirms ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches. HPLC with UV detection ensures purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Use NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves (nitrile). Ensure local exhaust ventilation to minimize inhalation risks. Avoid drainage disposal; instead, collect waste in sealed containers for incineration. Ground metal equipment to prevent static ignition during transfers .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and selectivity?

  • DoE identifies critical variables (e.g., temperature, catalyst concentration, solvent polarity). For example, a factorial design revealed that Mo(CO)₆ loading (0.5–2 mol%) and reaction time (6–24 hr) significantly impact epoxidation efficiency in related compounds. Statistical analysis (ANOVA) prioritizes factors for yield optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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